molecular formula C9H19NO5 B1667101 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid CAS No. 784105-33-5

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Cat. No.: B1667101
CAS No.: 784105-33-5
M. Wt: 221.25 g/mol
InChI Key: XUQZKSCQPMNDEY-UHFFFAOYSA-N
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Description

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H19NO5. This compound is known for its unique structure, which includes a propanoic acid group linked to a chain of ethoxy and aminoethoxy groups. It is often used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is the G protein-coupled receptors (GPCRs) present on mammalian cells . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes.

Mode of Action

This compound acts as a fluorescent analog that interacts reversibly with mammalian cells . It binds to the cell membrane and interferes with the signal transduction pathway of GPCRs . This interference can lead to changes in cellular responses, although the exact nature of these changes may depend on the specific type of GPCR targeted.

Biochemical Pathways

The compound’s interaction with GPCRs affects the signal transduction pathways associated with these receptors . GPCRs are involved in numerous signaling pathways, and their activation or inhibition can have downstream effects on various cellular processes.

Pharmacokinetics

The compound’s ability to interact reversibly with mammalian cells suggests it may be readily absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. The compound’s interference with GPCR signaling could potentially alter cellular responses to various stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid
  • 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)butanoic acid
  • 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)pentanoic acid

Uniqueness

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and chemical synthesis .

Properties

IUPAC Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZKSCQPMNDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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